molecular formula C6H6HgO2 B13793488 Mercury, bis(3-hydroxy-1-propynyl)- CAS No. 62374-53-2

Mercury, bis(3-hydroxy-1-propynyl)-

Cat. No.: B13793488
CAS No.: 62374-53-2
M. Wt: 310.70 g/mol
InChI Key: QYYXGNGPJVHBPO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, bis(3-hydroxy-1-propynyl)- typically involves the reaction of mercury(II) salts with 3-hydroxy-1-propyne. One common method is the reaction of mercury(II) acetate with 3-hydroxy-1-propyne in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of mercury, bis(3-hydroxy-1-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade mercury(II) salts and 3-hydroxy-1-propyne, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Mercury, bis(3-hydroxy-1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.

    Substitution: The 3-hydroxy-1-propynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury.

Scientific Research Applications

Mercury, bis(3-hydroxy-1-propynyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of mercury, bis(3-hydroxy-1-propynyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleic acids, potentially leading to changes in gene expression. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: An organomercury compound with a single methyl group attached to mercury.

    Ethylmercury: Similar to methylmercury but with an ethyl group.

    Phenylmercury: Contains a phenyl group attached to mercury.

Uniqueness

Mercury, bis(3-hydroxy-1-propynyl)- is unique due to the presence of two 3-hydroxy-1-propynyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62374-53-2

Molecular Formula

C6H6HgO2

Molecular Weight

310.70 g/mol

IUPAC Name

bis(3-hydroxyprop-1-ynyl)mercury

InChI

InChI=1S/2C3H3O.Hg/c2*1-2-3-4;/h2*4H,3H2;

InChI Key

QYYXGNGPJVHBPO-UHFFFAOYSA-N

Canonical SMILES

C(C#C[Hg]C#CCO)O

Origin of Product

United States

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